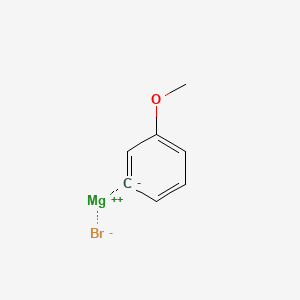

3-Methoxyphenylmagnesium bromide

CAS No.: 36282-40-3

Cat. No.: VC3733110

Molecular Formula: C7H7BrMgO

Molecular Weight: 211.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36282-40-3 |

|---|---|

| Molecular Formula | C7H7BrMgO |

| Molecular Weight | 211.34 g/mol |

| IUPAC Name | magnesium;methoxybenzene;bromide |

| Standard InChI | InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | FKUUDDGRDRPAQQ-UHFFFAOYSA-M |

| SMILES | COC1=CC=C[C-]=C1.[Mg+2].[Br-] |

| Canonical SMILES | COC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Introduction

Fundamental Properties and Characteristics

3-Methoxyphenylmagnesium bromide (CAS No. 36282-40-3) is an organometallic compound with the molecular formula C7H7BrMgO and a molecular weight of 211.34 g/mol . It belongs to the important class of Grignard reagents, which are powerful nucleophiles used extensively in organic synthesis. This particular Grignard reagent features a methoxy group at the meta position of the phenyl ring, connected to magnesium bromide.

The compound is typically found as a solution rather than in isolation, most commonly dissolved in tetrahydrofuran (THF) at concentrations ranging from 0.5 M to 1.0 M . It is also known by several synonyms, including 3-Anisylmagnesium bromide, Magnesium,bromo(3-methoxyphenyl)-, and various commercial names related to its solution form .

Physical and Chemical Properties

The physical properties of 3-Methoxyphenylmagnesium bromide are crucial for understanding its behavior in synthetic applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 3-Methoxyphenylmagnesium Bromide

From a chemical perspective, 3-Methoxyphenylmagnesium bromide exhibits the typical reactivity pattern of Grignard reagents. The carbon-magnesium bond is highly polarized, with the carbon atom carrying a partial negative charge that confers nucleophilic character to the molecule. This polarization enables the compound to attack electrophilic centers, particularly carbonyl groups, making it valuable for carbon-carbon bond formation reactions.

Structural Features

The structure of 3-Methoxyphenylmagnesium bromide consists of a phenyl ring with a methoxy (-OCH3) substituent at the meta position. The magnesium-carbon bond is highly reactive due to its polarized nature. In solution, particularly in THF, the magnesium center is typically coordinated with solvent molecules, which helps stabilize the reactive species. This coordination is essential for maintaining the reagent's reactivity and stability in solution.

The meta-methoxy substituent influences the electronic properties of the phenyl ring, which can affect the reactivity of the Grignard reagent in various transformations. This substitution pattern distinguishes it from other anisyl Grignard reagents (such as those with ortho or para methoxy groups), potentially leading to different selectivity patterns in certain reactions.

Synthesis and Preparation Methods

The preparation of 3-Methoxyphenylmagnesium bromide follows general protocols for Grignard reagent synthesis, with specific considerations for the meta-methoxy substitution pattern.

Critical Factors in Preparation

Several factors are critical for the successful preparation of 3-Methoxyphenylmagnesium bromide:

-

Anhydrous conditions are absolutely essential, as water rapidly decomposes Grignard reagents. All glassware must be thoroughly dried, and anhydrous solvents are required.

-

An inert atmosphere (nitrogen or argon) is necessary to prevent oxidation of the highly reactive organometallic species.

-

The concentration of the reagent in solution affects its stability and reactivity; 3-Methoxyphenylmagnesium bromide is commonly prepared as 0.5 M or 1.0 M solutions in THF .

-

Temperature control during preparation is important, as excessive heating can lead to side reactions, while insufficient heat may result in incomplete formation of the Grignard reagent.

-

The quality of the magnesium metal significantly influences the reaction, with freshly activated magnesium turnings providing better results than oxidized material.

Applications in Organic Synthesis

3-Methoxyphenylmagnesium bromide serves as an important tool in organic synthesis, particularly in pharmaceutical development.

Synthesis of 3-Methoxypropiophenone

One of the most significant applications of 3-Methoxyphenylmagnesium bromide is in the synthesis of 3-methoxypropiophenone, a crucial intermediate in the production of the analgesic tapentadol hydrochloride . This synthetic pathway involves the nucleophilic addition of the Grignard reagent to propionitrile, followed by hydrolysis to yield the corresponding ketone.

The reaction can be represented as follows:

-

Addition of 3-Methoxyphenylmagnesium bromide to propionitrile

-

Formation of an imine intermediate

-

Hydrolysis to yield 3-methoxypropiophenone

This application highlights the utility of this Grignard reagent in forming key carbon-carbon bonds in pharmaceutical synthesis.

Continuous Flow Processing

An innovative application of 3-Methoxyphenylmagnesium bromide is its use in continuous flow processes. According to research published in 2025, a multistep continuous flow process using continuously stirred tank reactors (CSTRs) has been successfully implemented for Grignard reactions involving this compound .

The process involves:

-

Continuous generation of the Grignard reagent in the first reactors

-

Reaction with propionitrile in subsequent reactors to form the desired product

-

Quenching, neutralization, and phase separation steps

This continuous flow methodology has demonstrated significant advantages over traditional batch processing. The researchers reported achieving an 84% yield of 3-methoxypropiophenone compared to a 50% yield from optimized batch synthesis protocols, all while requiring a much shorter reaction time . A kinetic model developed for this process revealed that mass transfer effects become insignificant at higher stirring rates, providing valuable insights for process optimization .

The Grignard reaction in this context is considered an elementary reaction, with the reaction rate directly proportional to the concentrations of the reactants . This characteristic makes it particularly suitable for continuous flow processing, offering potential advantages for industrial-scale production.

The flammability hazard is particularly significant as the compound is typically dissolved in THF, which is itself highly flammable with a low flash point. The corrosive nature of the compound requires appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory coats when handling.

Working with 3-Methoxyphenylmagnesium bromide should always be done in a well-ventilated area or fume hood, with fire safety equipment readily available. Contact with water must be strictly avoided, as Grignard reagents can react violently with water, potentially causing fires or explosions.

Current Research and Future Perspectives

The application of 3-Methoxyphenylmagnesium bromide in continuous flow chemistry represents a significant advancement in process chemistry. This approach offers several advantages over traditional batch methods, including better heat transfer, improved mixing, enhanced safety, and potential for automation and scale-up.

Future research directions may include:

-

Development of more stable forms of 3-Methoxyphenylmagnesium bromide or alternative delivery systems to facilitate handling and extend shelf life.

-

Expansion of the substrate scope for reactions involving this Grignard reagent, potentially opening new synthetic pathways.

-

Further optimization of continuous flow processes for industrial-scale applications, with a focus on sustainability and green chemistry principles.

-

Investigation of catalytic systems that could enhance the reactivity or selectivity of 3-Methoxyphenylmagnesium bromide in various transformations.

As synthetic methodology continues to advance, 3-Methoxyphenylmagnesium bromide is likely to remain an important reagent for carbon-carbon bond formation, particularly in the pharmaceutical industry and fine chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume